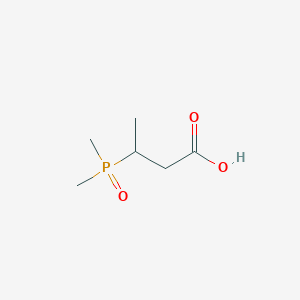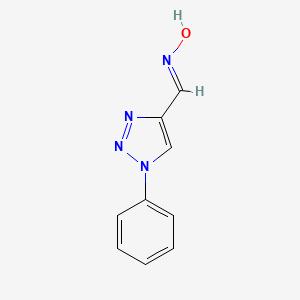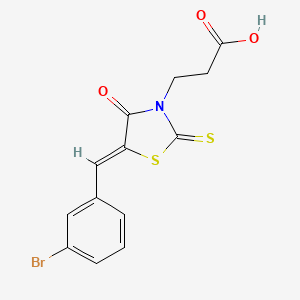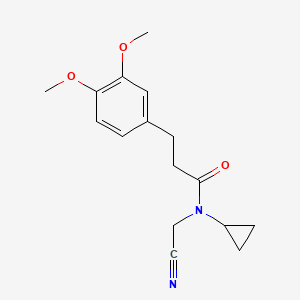
5-bromo-2-methoxy-4-methylPhenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-methoxy-4-methylphenol is a chemical compound with the molecular weight of 217.06 . It is synthesized through a series of reactions .
Synthesis Analysis
The synthesis of this compound involves three steps :Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C8H9BrO2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,10H,1-2H3 .Chemical Reactions Analysis
This compound has been used in the synthesis of antibacterial agents . It has been synthesized and characterized by elemental analysis and single-crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.6±0.1 g/cm3, a boiling point of 241.8±20.0 °C at 760 mmHg, and a melting point of 76-78ºC .Scientific Research Applications
Antibacterial Properties
5-Bromo-2-methoxy-4-methylphenol, along with other bromophenol compounds, has been identified in various marine algae such as Rhodomela confervoides. These compounds, including similar bromophenol derivatives, have shown antibacterial properties. For instance, Xu et al. (2003) isolated several bromophenols from Rhodomela confervoides, noting their moderate antibacterial activity. Similarly, Zhao et al. (2004) also identified bromophenol derivatives from the same alga, although they found them inactive against several human cancer cell lines and microorganisms (Xu et al., 2003) (Zhao et al., 2004).
Antioxidant Activity
Li et al. (2011) and (2012) reported on bromophenols isolated from Rhodomela confervoides, emphasizing their antioxidant properties. These compounds exhibited potent free radical scavenging activity, suggesting their potential use as natural antioxidants in food and pharmaceutical industries (Li et al., 2011) (Li et al., 2012).
Photodynamic Therapy for Cancer
Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with bromophenols, including this compound derivatives. These were characterized for their potential in photodynamic therapy applications, showing good fluorescence properties and high singlet oxygen quantum yield, important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Anticancer Activities
Dong et al. (2022) synthesized methylated and acetylated derivatives of natural bromophenols, including this compound, and evaluated their anticancer activities. Some of these derivatives showed significant potential, suggesting further exploration in the development of anticancer drugs (Dong et al., 2022).
Enzyme Inhibition and Antiviral Activity
Bromophenols, including this compound derivatives, have been synthesized and evaluated for their inhibitory activity against enzymes and viruses. For instance, Hocková et al. (2003) and Zhou et al. (2015) investigated their effectiveness against enzymes like protein tyrosine phosphatase 1B and carbonic anhydrase, as well as their antiviral and antibacterial properties (Hocková et al., 2003) (Zhou et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Phenolic compounds like this are generally known to interact with various enzymes and receptors in the body, influencing numerous biological processes .
Mode of Action
Phenolic compounds often exert their effects through interactions with proteins, enzymes, and cell membranes, leading to changes in cell function
Biochemical Pathways
Phenolic compounds can influence a variety of pathways, often related to inflammation and oxidative stress . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
Phenolic compounds are generally well-absorbed and can be widely distributed throughout the body . They are typically metabolized in the liver and excreted in the urine
Result of Action
Phenolic compounds often exert antioxidant, anti-inflammatory, and antimicrobial effects . They can also influence gene expression and signal transduction pathways . The specific effects of this compound require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-2-methoxy-4-methylphenol. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . Additionally, individual factors such as age, sex, genetics, and health status can influence the compound’s efficacy and potential side effects .
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVCLUSXEQZGQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanoic acid](/img/structure/B2444407.png)
![Methyl 4-[6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanoylamino]benzoate](/img/structure/B2444408.png)
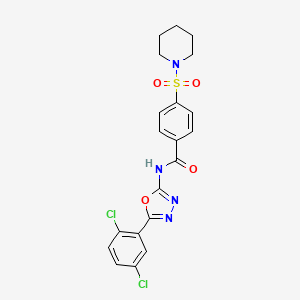
![6-(2-chloro-6-fluorobenzyl)-3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2444410.png)
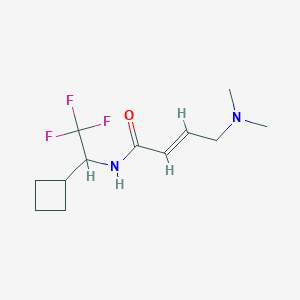

![(Z)-ethyl 2-(2-((2,6-difluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2444413.png)


